Benzoylecgonine isopropyl ester
Description
Properties
Molecular Formula |
C19H25NO4 |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
propan-2-yl 3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate |
InChI |
InChI=1S/C19H25NO4/c1-12(2)23-19(22)17-15-10-9-14(20(15)3)11-16(17)24-18(21)13-7-5-4-6-8-13/h4-8,12,14-17H,9-11H2,1-3H3 |
InChI Key |
NGJWCZYRIKMKEP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1C2CCC(N2C)CC1OC(=O)C3=CC=CC=C3 |
Synonyms |
benzoylecgonine isopropyl ester |
Origin of Product |
United States |
Scientific Research Applications
Drug Testing and Forensic Analysis
Detection of Cocaine Use
Benzoylecgonine is the primary metabolite tested in urine drug screens for cocaine use. Its presence serves as a reliable indicator of recent cocaine consumption. Studies indicate that benzoylecgonine can be detected in urine for up to 4 days after cocaine use, with chronic users potentially testing positive for weeks .
Testing Methodologies
Advanced immunoassays are employed to detect benzoylecgonine with high specificity and sensitivity. A study demonstrated that lowering the detection cut-off from 100 ng/mL to 5 ng/mL significantly increased the identification of cocaine users, revealing a false negative rate of 51.9% at the higher cut-off .
Case Study Example
In a study involving 46,717 patients in pain management facilities, benzoylecgonine levels were monitored over time. The findings illustrated a bimodal distribution of concentrations, indicating varying patterns of cocaine use among patients .
Clinical Applications
Monitoring Treatment for Substance Use Disorders
Benzoylecgonine is crucial in monitoring patients undergoing treatment for cocaine dependence. Regular urine tests for this metabolite help identify relapses and adjust treatment plans accordingly. The longer half-life of benzoylecgonine compared to cocaine itself allows for extended monitoring periods .
Fetal Exposure Testing
In prenatal care, testing for benzoylecgonine can indicate fetal exposure to cocaine. The detection of this metabolite in maternal samples is essential for assessing potential risks to the fetus and implementing timely interventions .
Environmental Impact Studies
Presence in Wastewater and Drinking Water
Benzoylecgonine has been detected in wastewater systems, providing insights into community drug use patterns. For instance, researchers found significant concentrations in Italy's Po River, which allowed them to estimate local cocaine consumption rates . Additionally, studies have reported traces of benzoylecgonine in drinking water supplies in the UK, although at levels deemed safe for human consumption .
Ecotoxicology Research
Preliminary studies suggest that benzoylecgonine may pose ecological risks at environmentally relevant concentrations. Research is ongoing into degradation methods such as advanced oxidation processes to mitigate its impact on aquatic ecosystems .
Pharmaceutical Development
Benzoylecgonine serves as an active ingredient in investigational drugs like Esterom, a topical solution intended for muscle pain relief. Although not FDA-approved or commercially available in the U.S., its development underscores the compound's potential therapeutic applications .
Data Table: Summary of Benzoylecgonine Applications
Comparison with Similar Compounds
Structural and Functional Analogues
BEIE belongs to a class of benzoylecgonine esters, including:
- Benzoylecgonine ethyl ester (EBE)
- Benzoylecgonine methyl ester (BEME)
- Ecgonine methyl ester (EME)
- Cocaine (COC)
Table 1: Key Properties of Benzoylecgonine Esters
*Note: CAS numbers for EBE and BEME are inferred from structural analogs; exact identifiers may vary.
Stability and Degradation
- BEIE : Rapidly degrades in refrigerated blood (4°C) without preservatives, with recovery dropping to undetectable levels within 30 days. Stability improves with sodium fluoride (NaF) preservative, extending detection to 60 days .
- EBE : Shows near-identical instability to BEIE at 4°C but degrades faster than BE due to enzymatic and chemical hydrolysis .
- BEME : More stable than BEIE and EBE, with recoveries >80% after one year at -20°C .
Figure 1: Degradation Kinetics in Blood at 4°C
| Compound | Recovery After 30 Days (No NaF) | Recovery After 30 Days (With NaF) |
|---|---|---|
| BEIE | Not detected | 50–60% |
| EBE | Not detected | 40–50% |
| BEME | 68.5% | 70–80% |
Pharmacological and Binding Profiles
While BEIE itself lacks pharmacological activity, structural analogs with isopropyl esters in other chemical classes exhibit notable properties:
- Phenyltropane derivatives :
Analytical Considerations
- Formation Artifacts: BEIE is absent in biological samples unless formed during SPE with isopropanol-containing solvents. In contrast, EBE is a true metabolite of cocaine .
- Detection Methods :
Preparation Methods
Transesterification of Benzoylmethylecgonine
The primary intentional synthesis of BEIE involves the transesterification of benzoylmethylecgonine (BME) with isopropanol or propylene glycol. This method, detailed in U.S. Patent 6,790,857, proceeds via nucleophilic acyl substitution, where the methyl ester group of BME is replaced by an isopropyl group. The reaction is catalyzed under mildly acidic or basic conditions, with temperature and solvent composition critically influencing yield.
Key steps include:
-
Reagent Preparation : A mixture of propylene glycol and water (95:5 w/w) is heated to 60°C under inert nitrogen gas to prevent oxidation.
-
Reaction Initiation : BME is introduced into the heated solvent system, initiating transesterification.
-
Byproduct Management : Water generated during the reaction is removed via vacuum distillation or molecular sieves to shift equilibrium toward ester formation.
The patent reports optimal yields (≥65% BEIE) when water content is maintained below 2% and temperatures are held at 60°C for 24 hours. Elevated temperatures (70–80°C) reduce reaction time but risk decomposition, necessitating precise thermal control.
Optimization of Reaction Conditions
Solvent and Catalytic Systems
Propylene glycol serves dual roles as solvent and reactant, while trace ammonium hydroxide (0.1–0.5% v/v) accelerates the reaction by deprotonating the hydroxyl group of isopropanol. Substituting methanol or ethanol for propylene glycol results in lower yields (<30%), underscoring the importance of solvent polarity and nucleophilicity.
Temperature and Pressure Effects
As demonstrated in Table 1, reaction efficiency correlates strongly with temperature:
| Temperature (°C) | Reaction Time (h) | BEIE Yield (%) |
|---|---|---|
| 50 | 36 | 45 |
| 60 | 24 | 65 |
| 70 | 18 | 58 |
While higher temperatures reduce reaction duration, prolonged exposure above 70°C promotes side reactions, such as ecgonidine formation. Reduced pressure (200–300 mbar) mitigates thermal degradation, enabling faster kinetics without compromising product integrity.
Unintentional Formation During Analytical Procedures
Solid-Phase Extraction (SPE) Artifacts
BEIE is routinely detected as an artifact in forensic drug screens employing SPE with methylene chloride/isopropanol/ammonium hydroxide eluents. The basic conditions (pH ≥9) and protic solvents facilitate esterification of residual benzoylecgonine with isopropanol during elution. Switching to methanol/ammonium hydroxide eluents eliminates BEIE formation, highlighting the necessity of solvent selection in analytical workflows.
Analytical Validation and Characterization
Gas Chromatography-Mass Spectrometry (GC-MS)
Post-synthesis, BEIE is identified via GC-MS after derivatization with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). Derivatization enhances volatility, yielding distinct spectral signatures:
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection (λ = 230 nm) resolves BEIE from precursors and byproducts. Method validation studies indicate a limit of detection (LOD) of 0.1 µg/mL and linearity (R<sup>2</sup> >0.99) across 1–100 µg/mL.
Industrial and Forensic Implications
Pharmaceutical Applications
The lipophilic nature of BEIE enhances transdermal absorption compared to benzoylecgonine, making it a candidate for topical formulations. Patented compositions containing 2-hydroxypropyl esters demonstrate prolonged shelf lives (>24 months) and compatibility with dermatological excipients.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Benzoylecgonine isopropyl ester, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : this compound is typically synthesized via esterification of benzoylecgonine with isopropyl alcohol under acidic catalysis. Key parameters include:
- Catalysts : Concentrated H₂SO₄ or p-toluenesulfonic acid, which enhance reaction efficiency .
- Solvents : Polar aprotic solvents (e.g., DMF, THF) improve solubility and reaction kinetics .
- Temperature : Maintaining 60–80°C optimizes yield while minimizing side reactions .
- Characterization : Confirm purity via GC-MS or LC-MS, reporting retention times and mass spectra .
- Optimization : Use fractional distillation for solvent recovery and monitor reaction progress via TLC to adjust catalyst loading or temperature.
Q. Which analytical techniques are most effective for characterizing this compound, and what key spectral data should be reported?
- Methodological Answer :
- GC-MS/LC-MS : Provide molecular ion peaks (e.g., m/z 317 for benzoylecgonine ethyl ester analogs) and fragmentation patterns for structural confirmation .
- NMR : Report chemical shifts for aromatic protons (δ 7.4–8.1 ppm), ester carbonyl (δ ~170 ppm in ¹³C NMR), and isopropyl group signals (δ 1.2–1.4 ppm in ¹H NMR) .
- Purity Assessment : Use HPLC with UV detection (λ = 230–260 nm) and compare retention times to certified reference standards .
Advanced Research Questions
Q. How should researchers design experiments to assess the stability of this compound under varying storage conditions in forensic samples?
- Methodological Answer :
- Variables Tested :
- Temperature : Store samples at −20°C, 4°C, and room temperature to mimic forensic lab conditions .
- Matrix Effects : Compare stability in blood (with 1% NaF preservative) vs. urine (pH 4 and 8) .
- Time : Analyze degradation over 1–12 months using validated LC-MS/MS methods .
- Controls : Include spiked samples with deuterated analogs (e.g., benzoylecgonine-d3) to monitor artifactual formation .
- Data Interpretation : Calculate degradation rates (half-life) and use ANOVA to assess significance of temperature/pH effects .
Q. What methodological considerations are critical when investigating the potential artifactual formation of this compound during sample preparation in toxicological analyses?
- Methodological Answer :
- Solid-Phase Extraction (SPE) Protocols :
- Avoid alcohol-based solvents during SPE to prevent transesterification with residual isopropanol .
- Validate extraction efficiency using blank matrices spiked with deuterated internal standards .
- Artifact Mitigation :
- Test different SPE sorbents (e.g., C18 vs. mixed-mode) to assess interference .
- Pre-treat samples with enzymatic hydrolysis (e.g., β-glucuronidase) to rule out conjugate interference .
Q. How can contradictory findings regarding the pharmacological activity of this compound derivatives be systematically addressed in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Comparative Binding Assays :
- Use radiolabeled ligands (e.g., ³H-WIN 35,428) to assess dopamine transporter (DAT) binding affinity vs. serotonin/norepinephrine transporters .
- Perform kinetic assays (e.g., dissociation constants) to differentiate competitive vs. non-competitive inhibition .
- Computational Modeling :
- Apply molecular docking to predict binding poses in DAT homology models .
- Validate predictions with mutagenesis studies targeting key DAT residues .
- Replication : Cross-validate results in multiple cell lines (e.g., HEK-293 vs. neuronal cells) and animal models .
Data Contradiction and Reproducibility
Q. What strategies should be employed to resolve inconsistencies in reported stability data for this compound across studies?
- Methodological Answer :
- Meta-Analysis : Compile datasets from multiple studies and use multivariate regression to identify confounding variables (e.g., storage container material, freeze-thaw cycles) .
- Interlaboratory Studies : Distribute standardized samples to collaborating labs for harmonized analysis, reporting inter-lab CV% .
- Sensitivity Analysis : Test edge-case conditions (e.g., extreme pH, prolonged light exposure) to identify critical stability thresholds .
Q. How can researchers ensure reproducibility when synthesizing this compound derivatives for pharmacological studies?
- Methodological Answer :
- Detailed Documentation : Report exact molar ratios, solvent purity, and stirring rates in synthetic procedures .
- Batch Testing : Synthesize multiple batches and compare yields/purity via ANOVA to assess consistency .
- Open Data : Share raw spectral data (e.g., NMR, MS) in supplementary materials for independent verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
